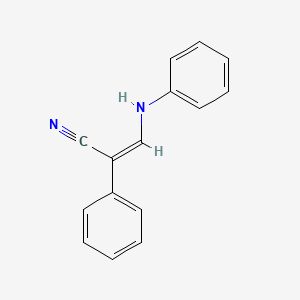
3-anilino-2-phenylacrylonitrile
Descripción general
Descripción
3-anilino-2-phenylacrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it an interesting subject for study.
Aplicaciones Científicas De Investigación
3-anilino-2-phenylacrylonitrile has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
In the field of medicinal chemistry, 3-anilino-2-phenylacrylonitrile has been studied for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential as an inhibitor of protein kinase C.
Mecanismo De Acción
The mechanism of action of 3-anilino-2-phenylacrylonitrile is not well understood. However, it has been proposed that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. The compound may also inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-anilino-2-phenylacrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits cytotoxic activity against cancer cells, as well as inhibitory activity against protein kinase C. In vivo studies have shown that the compound can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-anilino-2-phenylacrylonitrile in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and purify, which makes it a convenient starting material for further studies. However, one limitation of using this compound is its potential toxicity. The compound has been found to exhibit cytotoxic activity against cancer cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-anilino-2-phenylacrylonitrile. One area of interest is the development of new derivatives of the compound with improved anticancer activity and selectivity. Another area of interest is the study of the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions could be further explored.
Propiedades
IUPAC Name |
(Z)-3-anilino-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-11-14(13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,12,17H/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHCLJGOGRJTPH-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CNC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/NC2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-anilino-2-phenylprop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4752188.png)
![3,4-dimethyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4752193.png)
![2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4752200.png)
![3-methyl-1-{2-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B4752202.png)

![methyl [2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B4752216.png)
![N-(2-methoxyethyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4752225.png)
![methyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4752228.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4752232.png)
![N-isopropyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752236.png)
![4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4752239.png)
![2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol](/img/structure/B4752256.png)
![N-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4752257.png)